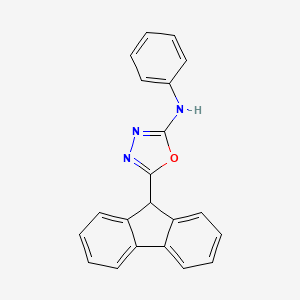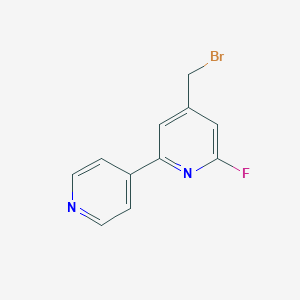
3,5-Diiodo-2,4,6-trimethylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Diiodo-2,4,6-trimethylbenzaldehyde: is an organic compound with the molecular formula C10H10I2O It is a derivative of benzaldehyde, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by iodine atoms, and the hydrogen atoms at positions 2, 4, and 6 are replaced by methyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diiodo-2,4,6-trimethylbenzaldehyde typically involves the iodination of 2,4,6-trimethylbenzaldehyde. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 3,5-Diiodo-2,4,6-trimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide can replace the iodine atoms with methoxy groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: 3,5-Diiodo-2,4,6-trimethylbenzoic acid.
Reduction: 3,5-Diiodo-2,4,6-trimethylbenzyl alcohol.
Substitution: 3,5-Dimethoxy-2,4,6-trimethylbenzaldehyde.
科学的研究の応用
Chemistry: 3,5-Diiodo-2,4,6-trimethylbenzaldehyde is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of halogenated aromatic compounds on biological systems. It can be used as a probe to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure allows for the exploration of novel therapeutic agents with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to enhance their properties, such as thermal stability and resistance to degradation.
作用機序
The mechanism of action of 3,5-Diiodo-2,4,6-trimethylbenzaldehyde depends on its specific application. In chemical reactions, the iodine atoms and aldehyde group play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved vary based on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes.
類似化合物との比較
3,5-Dibromo-2,4,6-trimethylbenzaldehyde: Similar structure but with bromine atoms instead of iodine.
2,4,6-Trimethylbenzaldehyde: Lacks the halogen atoms, making it less reactive in certain chemical reactions.
3,5-Dichloro-2,4,6-trimethylbenzaldehyde: Contains chlorine atoms, which have different reactivity compared to iodine.
Uniqueness: 3,5-Diiodo-2,4,6-trimethylbenzaldehyde is unique due to the presence of iodine atoms, which confer distinct chemical properties such as higher molecular weight and increased reactivity in substitution reactions. The iodine atoms also influence the compound’s electronic properties, making it a valuable intermediate in organic synthesis.
特性
分子式 |
C10H10I2O |
|---|---|
分子量 |
399.99 g/mol |
IUPAC名 |
3,5-diiodo-2,4,6-trimethylbenzaldehyde |
InChI |
InChI=1S/C10H10I2O/c1-5-8(4-13)6(2)10(12)7(3)9(5)11/h4H,1-3H3 |
InChIキー |
WPEKQLYCKKUZDL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C(=C1I)C)I)C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Propan-2-yl)({[1-(pyridazin-3-yl)piperidin-4-yl]methyl})amine dihydrobromide](/img/structure/B13149653.png)



![1-[(2-Ethylhexyl)amino]-4-(methylamino)anthraquinone](/img/structure/B13149678.png)









